molecular formula C8H6Cl2N2O3 B1419602 [2-(2,4-Dichlorophenyl)hydrazinyl](Oxo)acetic Acid CAS No. 1210220-80-6

[2-(2,4-Dichlorophenyl)hydrazinyl](Oxo)acetic Acid

Cat. No. B1419602
M. Wt: 249.05 g/mol
InChI Key: LEIUKVPEVMKZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of DCPH(OA) is C8H6Cl2N2O3 . Its average mass is 249.051 Da and its mono-isotopic mass is 247.975540 Da .

Scientific Research Applications

Anticancer and Antioxidant Potential

  • A study by Awad et al. (2018) explored the design and synthesis of novel α-aminophosphonates with quinazolinone moiety, showing excellent to moderate anti-proliferative activity against various cell lines and potent antioxidant properties Awad et al. (2018).

Advanced Oxidation Processes

  • Research by Sun and Pignatello (1993) identified the transient products formed during the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide, contributing to wastewater treatment studies Sun and Pignatello (1993).

Herbicide Residue Analysis

  • Zheng et al. (2020) investigated the residues and dietary risk assessments of 2,4-D isooctyl ester and related compounds in corn or soybean fields, highlighting the need for accurate analysis of these substances Zheng et al. (2020).

Antibacterial and Antifungal Activities

  • A study by Sayed et al. (2003) on the synthesis of certain compounds, including 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, revealed their potential antimicrobial and antifungal activities Sayed et al. (2003).

Soil Adsorption and Bioremediation

  • Ololade et al. (2015) examined the adsorption of 2,4-dichlorophenoxyl acetic acid onto soil components, providing insights into the environmental fate of this herbicide and its implications for bioremediation Ololade et al. (2015).

Electrooxidation for Degradation

  • Jaafarzadeh et al. (2018) studied a hybrid process combining electrooxidation (EO) and Oxone for the degradation of 2,4-D from aqueous solutions, contributing to water purification technologies Jaafarzadeh et al. (2018).

Ecological Impact Studies

  • Gandhi et al. (2000) critically evaluated the cancer risk from 2,4-D, providing important information on the potential health impacts of this chemical in the environment Gandhi et al. (2000).

properties

IUPAC Name

2-[2-(2,4-dichlorophenyl)hydrazinyl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c9-4-1-2-6(5(10)3-4)11-12-7(13)8(14)15/h1-3,11H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIUKVPEVMKZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NNC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,4-Dichlorophenyl)hydrazinyl](Oxo)acetic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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